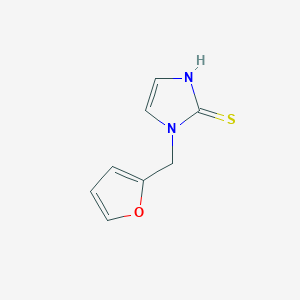

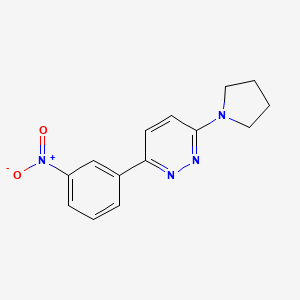

1-(呋喃-2-基甲基)-1H-咪唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol involves several steps starting from basic furan and imidazole precursors. A notable approach is the reaction of furan-2-carboxylic acid hydrazide to form derivatives like 5-furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4H-[1,2,4]-triazole-3-thiol, highlighting the versatility of furan compounds in synthetic chemistry (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

The molecular structure of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol derivatives has been explored through various spectroscopic and X-ray diffraction techniques. Studies on similar molecules have confirmed structures through IR, 1H-NMR, and single-crystal XRD, highlighting the stability and charge delocalization within the molecule, as evidenced in compounds like 1-(furan-2-yl)methyl)-4,5-diphenyl-2-(p-tolyl)-1H-imidazole (Anthony et al., 2020).

科学研究应用

Thromboxane Synthetase Inhibition

研究表明,结构类似于1-(furan-2-ylmethyl)-1H-imidazole-2-thiol的1H-咪唑-1-基取代苯并[b]呋喃化合物是强效的血栓素A2合成酶抑制剂。这些化合物,包括6-(1H-咪唑-1-基甲基)-3-甲基苯并[b]噻吩-2-羧酸,在体外表现出显著的抑制作用,并在狗体内显示出与已知血栓素合成酶抑制剂dazoxiben相媲美的活性 (Cross et al., 1986)。

合成和互变异构平衡

从呋喃-2-羧酸酰肼合成的5-呋喃-2-基[1,3,4]噁二唑-2-硫醇和5-呋喃-2-基-4H-[1,2,4]三唑-3-硫醇,展示了硫醇-硫酮互变异构平衡。这些化合物的结构通过各种光谱分析得到确认 (Koparır等,2005)。

抗菌和杀幼活性

1-[2-(furan-2-ylmethylene)hydrazinyl甲基]-1H-咪唑及相关化合物显示出显著的抗菌和杀幼活性。例如,4-[2-(Furan-2-ylmethylene)hydrazinyl甲基]-N,N-二甲基苯胺对金黄色葡萄球菌表现出强效的抗菌活性,而1-[(4-氯苯基)[2-(呋喃-2-基亚甲基)肼基]甲基]-1H-咪唑对白念珠菌显示出显著的抗真菌活性 (Alaklab et al., 2017)。

发光性能

通过各种化学反应合成的1-R1-2-R-4,5-二(呋喃-2-基)-1H-咪唑,被用于研究其发光性能。研究发现,咪唑的N-取代基对某些溶液中的吸收带几乎没有影响,但某些化合物的发射对溶剂极性敏感 (Chen et al., 2013)。

铜(II)的荧光检测

基于咪唑-呋喃共轭体的荧光化学传感器被开发用于选择性检测水性和生物性媒介中的Cu2+离子。该化学传感器展示了“开启-关闭”过程,并且适用于活细胞成像,表明其在生物系统中的潜在应用 (Suresh et al., 2020)。

作用机制

Target of Action

Furan derivatives have been known to target theepidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.

Mode of Action

Furan derivatives have been synthesized as anticancer agents targeting egfr . They interact with EGFR, inhibiting its function and leading to a decrease in cancer cell proliferation.

Biochemical Pathways

It’s known that egfr inhibitors can affect multiple cellular pathways, including thePI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, and differentiation.

Pharmacokinetics

It’s known that the metabolism of furan compounds can vary by species . This suggests that the bioavailability of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol may also vary depending on the species.

Result of Action

Furan derivatives have been shown to exhibit potent anticancer activities against certain cancer cell lines . This suggests that 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol may also have potential anticancer effects.

属性

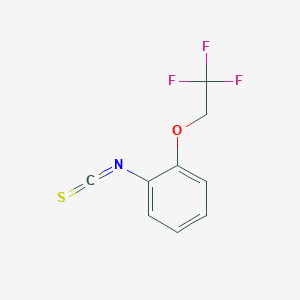

IUPAC Name |

3-(furan-2-ylmethyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c12-8-9-3-4-10(8)6-7-2-1-5-11-7/h1-5H,6H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZMYAMJWLAEEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)